molecular formula C10H10N2O B2499779 (2-Phenyl-1,3-oxazol-5-yl)methanamine CAS No. 838892-98-1

(2-Phenyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B2499779
CAS No.: 838892-98-1
M. Wt: 174.203
InChI Key: YSIWUHZRXBCISV-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via a 1,3-dipolar cycloaddition reaction, indicating the compound's utility in complex organic synthesis (Aouine, El Hallaoui, & Alami, 2014).

  • Catalytic Applications : Some derivatives of this compound have been utilized in catalysis, such as in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, showcasing its potential in facilitating chemical reactions (Şemistan Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Pharmaceutical and Biomedical Research

  • Antimicrobial Activity : Certain derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been synthesized and found to exhibit variable degrees of antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals (D. Visagaperumal et al., 2010).

  • Cancer Research : Compounds like (N-Isocyanimino)Triphenylphosphorane, derived from (2-Phenyl-1,3-oxazol-5-yl)methanamine, have been used to synthesize derivatives with anti-tumor potential, indicating its relevance in cancer research (A. Ramazani et al., 2012).

Material Science and Chemical Engineering

  • Scintillator Fabrication : In material science, the compound has been incorporated into the fabrication of novel, optically transparent, bulk plastic scintillators for thermal neutron detection, highlighting its utility in advanced material development (R. Breukers, Bartle, & Edgar, 2013).

  • Corrosion Inhibition : Derivatives such as oxazole derivatives have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium, indicating applications in corrosion prevention and material protection (H. Rahmani et al., 2018).

Properties

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIWUHZRXBCISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838892-98-1
Record name (2-phenyl-1,3-oxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a suspension of 2-(2-phenyloxazol-5-ylmethyl)isoindole-1,3-dione (1.5 g, 4.94 mmol) in 6N HCl (75 mL) at reflux for 5 days. Cool, basify with 3 N sodium hydroxide, and extract with methylene chloride (2×150 mL). Dry the organic phase (Na2SO4), filter, and concentrate to afford 400 mg of the title compound as a yellow oil. MS: m/e=175 (MH+).
Name
2-(2-phenyloxazol-5-ylmethyl)isoindole-1,3-dione
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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